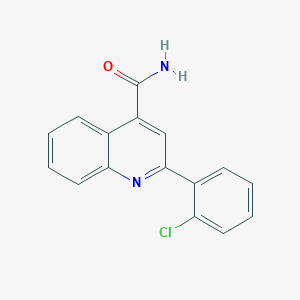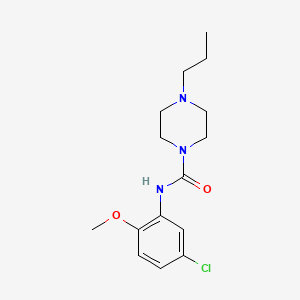![molecular formula C18H26ClN3O B10967703 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide](/img/structure/B10967703.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using appropriate reagents and conditions.
Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide moiety to the cyclohexyl group, which can be achieved through standard amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act on serotonin receptors or other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cetirizine hydrochloride
- Trazodone
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide is unique due to its specific structural features, such as the combination of a piperazine ring with a 3-chlorophenyl group and an acetamide moiety attached to a cyclohexyl group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C18H26ClN3O |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H26ClN3O/c19-15-5-4-8-17(13-15)22-11-9-21(10-12-22)14-18(23)20-16-6-2-1-3-7-16/h4-5,8,13,16H,1-3,6-7,9-12,14H2,(H,20,23) |
InChI Key |
RGEGPSXSEZSJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967624.png)
![7-[2-(2,4-dichlorophenyl)ethyl]-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B10967630.png)
![2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967643.png)
methanone](/img/structure/B10967645.png)
![4-bromo-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10967655.png)
acetic acid](/img/structure/B10967659.png)

![2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10967672.png)


![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10967689.png)
![4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10967691.png)
![3-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10967699.png)
![2-{[(2-bromophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10967700.png)
